| Attribute | Description |
|---|---|
| Generic Name | Indalpine [1] |
| Trade Name | Upstène [1] |
| Development Code | LM-5008 [1] |
| Pharmacological Class | Selective Serotonin Reuptake Inhibitor (SSRI); Antihistamine [1] |
| Chemical Structure | 3-(2-Piperidin-4-ylethyl)-1H-indole [1] |
| Year of Market Introduction | 1983 (France) [1] |
| Year of Market Withdrawal | 1985 [1] |
| Primary Reason for Withdrawal | Toxicity (including neutropenia/agranulocytosis and hepatic carcinogenicity) [1] |
This compound was characterized as a selective inhibitor of neuronal serotonin (5-hydroxytryptamine, 5-HT) uptake, which formed the basis of its antidepressant action [1].
Key Experimental Findings and Protocols
| Experimental Condition | Effect on Paradoxical Sleep | Interpretation |
|---|---|---|
| Administration of this compound | Dose-dependently decreased PS duration and delayed its first appearance [2] | Increased extracellular serotonin inhibits paradoxical sleep. |
| Pretreatment with PCPA | Markedly decreased the effect of this compound [2] | Serotonin depletion attenuates this compound's effect, confirming a serotonin-dependent mechanism. |
| Pretreatment with AMPT | Potentiated the this compound-induced depression of PS [2] | Catecholamine depletion enhances the effect, suggesting an enlarged inhibitory effect when serotonergic activity is high and catecholaminergic activity is low. |
This compound's history is marked by its pioneering status and abrupt withdrawal, offering important lessons for drug development.
The synthesis of this compound, as detailed in a 1980 Journal of Medicinal Chemistry paper, involved a multi-step process beginning with the metalation of indole using methyl magnesium iodide to form an organo-magnesium derivative. This intermediate reacted with 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride to form a protected ketone. After acid-catalyzed removal of the protecting group, the resulting ketone was reduced with lithium aluminium hydride to yield this compound [1].
For modern researchers and drug developers, this compound's story highlights several critical points:
The table below summarizes the key characteristics of indalpine's mechanism and effects:
| Aspect | Description |
|---|---|
| Primary Target | Serotonin Transporter (SERT) [1] |
| Primary Action | Potent and selective inhibition of serotonin (5-HT) reuptake [2] [1] |
| Key Functional Effect | Markedly increases extracellular serotonin levels [3] |
| Selectivity | Described as a selective 5-HT uptake blocker; also has antihistamine properties [1] |
| Neurophysiological Feedback | Acute administration: decreases firing rate of dorsal raphe 5-HT neurons (ED₅₀ 0.33 mg/kg IV) [2] |
| Neuroadaptation (Chronic Use) | 14-day treatment: firing rate of 5-HT neurons recovers to normal, suggesting 5-HT autoreceptor desensitization [2] |
Key experimental findings and the methodologies used to elucidate this compound's action are detailed below.
| Experiment/Object | Key Finding | Experimental Method & Protocol Summary |
|---|---|---|
| SERT Binding | Potently displaces ³H-5-HT bound to brain membranes (IC₅₀ 36 μM) [2] | Protocol: Radioligand binding assay using brain membranes. ³H-5-HT is incubated with membrane preparation and test compound; displacement is measured to determine IC₅₀. |
| In Vivo Neurophysiology | Acute IV administration reduced dorsal raphe 5-HT neuron firing (ED₅₀ 0.33 mg/kg). Firing rate recovered to normal after 14 days of treatment [2]. | Protocol: In vivo extracellular single-unit recording in anesthetized rats. Electrodes are placed in the dorsal raphe to record spontaneous activity of 5-HT neurons before and after drug administration. |
| Paradoxical Sleep (Rat) | Dose-dependently decreased paradoxical sleep [3]. | Protocol: EEG/EMG recording in rats. Polysomnographic measurements are taken to score vigilance states (wake, NREM, REM sleep) after drug administration. |
With chronic SSRI use, the serotonin system undergoes complex adaptations. The following diagram illustrates the key changes in 5-HT neuron activity and regulation after chronic SSRI treatment, which are believed to underpin the therapeutic delay in antidepressant effects [4].
Beyond changes in the neuron body, chronic SSRI treatment also induces adaptations at the nerve terminals. The diagram below outlines this presynaptic desensitization mechanism [4].
Abrupt cessation of SSRIs can lead to a discontinuation syndrome. While not specifically studied for this compound, research on other SSRIs like paroxetine suggests a potential "rebound activation" of the serotonin system as an underlying mechanism [5].
This compound served as a foundational tool for understanding the SSRI class. Its story underscores that therapeutic efficacy involves not just the acute blockade of SERT, but crucial, time-dependent neuroadaptations that reduce autoinhibition and restore 5-HT neuronal activity.
Indalpine (brand name Upstène) represents a significant milestone in psychopharmacology as one of the first selective serotonin reuptake inhibitors (SSRIs) developed for antidepressant therapy. Marketed briefly in France in 1983, this compound pioneered the SSRI class before being withdrawn due to safety concerns in 1985. [1] This compound emerged from systematic research during the 1970s that elucidated serotonin's role in depression, contradicting earlier theories that emphasized norepinephrine. [1] this compound was developed through structural modification of antihistamines and specifically designed to inhibit serotonin reuptake with minimal effects on other neurotransmitter systems. [1] [2]
The development of this compound was influenced significantly by the "synthesis inhibitor studies" conducted by Baron Shopsin and colleagues at NYU School of Medicine, particularly their 1976 research demonstrating that PCPA (para-chlorophenylalanine) could rapidly reverse the antidepressant effects of tranylcypromine. [1] This work provided crucial evidence supporting the serotonin hypothesis of depression and guided Pharmuka's research team, led by pharmacologists Le Fur and Uzan, in developing this compound as a targeted serotonergic agent. [1] Despite its brief clinical lifespan, this compound served as an important prototype for subsequent SSRIs and continues to be valuable for understanding structure-activity relationships in serotonin transporter inhibition.
This compound functions as a selective serotonin reuptake inhibitor (SSRI) with additional antihistamine properties. [1] Its primary mechanism involves potent inhibition of the serotonin transporter (SERT), now classified as solute carrier family 6 member 4 (SLC6A4), which normally clears serotonin from the synaptic cleft. [3] By blocking this reuptake mechanism, this compound increases extracellular serotonin concentrations, thereby enhancing serotonergic neurotransmission. The drug exhibits high binding specificity for serotonin transporters with minimal affinity for other neurotransmitter receptors including those for norepinephrine, dopamine, acetylcholine, histamine, and opiates. [1]
Research demonstrates that this compound's binding sites align pharmacologically with serotonin carrier proteins while being differentiable from imipramine binding sites through their sodium dependency and competitive inhibition by serotonin itself. [4] Quantitative autoradiographic studies in cat brain tissue have revealed that this compound binding sites concentrate predominantly in limbic and associative areas rich in serotonergic neurons, consistent with its antidepressant activity profile. [4] This specific distribution pattern likely underlies both the therapeutic effects and the side effect profile observed during clinical use.
Table 1: Quantitative Binding and Pharmacological Data for this compound
| Parameter | Value/Result | Experimental System | Source |
|---|---|---|---|
| Binding Affinity | Very high affinity for serotonin transporter | Cat brain sections | [4] |
| Transporter Inhibition | Potent blocker of serotonin reuptake | Rat brain synaptosomes, human platelets | [2] |
| Receptor Affinity | Low affinity for NE, DA, ACh, histamine, and opiate receptors | Receptor binding assays | [1] |
| Na+ Dependency | Differentiated from imipramine binding by Na+ dependency | Competitive binding studies | [4] |
| Structural Specificity | Binds to sites with pharmacological properties of serotonin carrier | Autoradiographic localization | [4] |
The high affinity binding of this compound to serotonin transporters has been quantitatively demonstrated through radioligand binding studies using [³H]this compound in cat brain sections. [4] These investigations confirmed that the compound binds with very high affinity to sites possessing the definitive pharmacological characteristics of the serotonin carrier system. The binding could be distinguished from tricyclic antidepressant binding sites such as those for imipramine by its differential sodium ion dependency and sensitivity to competition by serotonin itself. [4]
This compound's selectivity profile represents a significant advancement over earlier tricyclic antidepressants, which frequently produced unwanted anticholinergic effects ranging from minor symptoms like dry mouth and blurred vision to more severe complications including urinary retention and exacerbation of glaucoma. [2] These anticholinergic effects were particularly problematic for elderly patients and those with certain medical conditions, making this compound's receptor selectivity a theoretically advantageous clinical property.
Electrophysiological studies conducted in rat models have elucidated this compound's profound effects on serotonergic neuronal activity. Acute intravenous administration of this compound produces a marked decrease in the firing rate of dorsal raphe 5-HT neurons, with an ED50 of 0.33 mg/kg. [5] This suppression follows a time-dependent pattern: after 2 days of treatment, the firing rate of serotonin neurons is significantly reduced; by 7 days, partial recovery is observed; and after 14 days, the firing rate returns to normal levels. [5] This progression illustrates the neuroadaptive changes that occur with sustained serotonin reuptake inhibition.
Interestingly, despite its potent reuptake blocking properties, long-term administration of this compound (5 mg/kg/day IP for 14 days) does not modify the responsiveness of hippocampal pyramidal neurons to microiontophoretically applied serotonin, norepinephrine, or GABA. [5] This contrasts with imipramine treatment at the same dosage and duration, which selectively increases neuronal sensitivity to serotonin. This differential effect on postsynaptic sensitivity may reflect distinct adaptive mechanisms between non-selective and selective reuptake inhibitors.
Research in rodent models demonstrates that this compound significantly impacts sleep architecture, particularly paradoxical sleep (equivalent to REM sleep in humans). The drug produces a dose-dependent decrease in paradoxical sleep and delays its first appearance. [6] Mechanistic studies reveal that pretreatment with parachlorophenylalanine (PCPA), which depletes serotonin, markedly diminishes this compound's suppressive effects on paradoxical sleep. Conversely, pretreatment with alpha-methylparatyrosine (AMPT), which reduces catecholaminergic activity, potentiates this compound-induced depression of paradoxical sleep. [6]
These findings indicate that the increase in extracellular serotonin concentration mediated by this compound has an inhibitory effect on paradoxical sleep, and this effect is enhanced when catecholaminergic activity is compromised. [6] This sleep architecture modification may relate to both the therapeutic actions and side effect profile of SSRIs, as sleep disturbances commonly occur during initial treatment with this class of medications.
Table 2: Functional Effects of Serotonin Uptake Inhibition by this compound
| Effect Category | Specific Effect | Experimental System | Implications | |---------------------|---------------------|-------------------------|------------------| | Neurophysiological | Decreased dorsal raphe firing (ED50 0.33 mg/kg IV) | Rat single-cell recording | Acute increase in synaptic 5-HT | [5] | | Neurophysiological | Normal firing rate after 14-day treatment | Rat single-cell recording | Neural adaptation to chronic SSRI | [5] | | Sleep Architecture | Dose-dependent decrease in paradoxical sleep | Rat sleep study | Serotonin-mediated sleep regulation | [6] | | Sleep Architecture | Delayed first appearance of paradoxical sleep | Rat sleep study | REM-suppressant effect | [6] | | Synaptic Pharmacology | No change in hippocampal neuron sensitivity to 5-HT, NE, GABA after 14 days | Rat microiontophoresis | Differs from imipramine's effects | [5] | | Mechanistic Interaction | PCPA pretreatment diminishes sleep effects | Pharmacological manipulation | Effect depends on serotonin synthesis | [6] | | Mechanistic Interaction | AMPT potentiates sleep effects | Pharmacological manipulation | Catecholamine depletion enhances effect | [6] |
The characterization of this compound binding sites has been accomplished through quantitative autoradiographic techniques in slide-mounted cat brain sections. [4] This methodology allows for precise anatomical localization of binding sites and quantification of binding parameters. The experimental workflow for these investigations can be summarized as follows:
Experimental workflow for this compound binding site characterization using quantitative autoradiography.
The protocol involves incubating brain sections with [³H]this compound followed by comprehensive washing to remove non-specifically bound radioligand. Competition studies using serotonin and investigations of sodium ion dependency differentiate this compound binding sites from other antidepressant binding sites. The labeled sections are then apposed to photographic emulsion for autoradiographic visualization, allowing quantitative analysis of binding site distribution through densitometric measurements. [4] This methodology confirmed the concentration of this compound binding sites in serotonergic terminal regions, particularly limbic and associative areas, consistent with the drug's antidepressant properties.
The functional effects of this compound on serotonergic neurotransmission have been evaluated using single-cell recording techniques in rat models. These experiments typically involve extracellular recording from identified serotonergic neurons in the dorsal raphe nucleus or from postsynaptic neurons in regions such as the hippocampus that receive serotonergic input. [5] The experimental approach includes:
These electrophysiological techniques provide direct measures of neuronal adaptation to sustained serotonin reuptake inhibition and have been instrumental in characterizing the temporal dynamics of this compound's effects on serotonergic circuitry.
Recent research has identified that this compound can induce autophagy via suppression of the mTOR/S6 kinase signaling pathway, revealing potential applications beyond depression treatment. [7] The experimental workflow for this discovery employed a cell-based high-content screening system:
Experimental workflow for identifying this compound as autophagy inducer through high-content screening.
This screening approach identified this compound as a compound that induces autophagy by 2.87-fold compared to control at 10 μM concentration. [7] Secondary validation included monodansylcadaverine (MDC) staining, transmission electron microscopy for visualizing autophagic vacuoles, and monitoring conversion of LC3 from its cytosolic form (LC3-I) to its membrane-bound form (LC3-II). [7] Further mechanistic studies demonstrated that this compound-induced autophagy occurs through the AMPK/mTOR/S6K signaling axis without affecting PI3K/AKT/ERK pathways. [7]
This compound's journey from development to market withdrawal was notably brief. A patent for the compound was filed in 1976 and granted in 1977, with clinical development leading to market introduction in France in 1983 under the brand name Upstène by Fournier Frères-Pharmuka. [1] The drug received the Prix Galien for pharmaceutical innovation in 1983, recognizing its significance as one of the first SSRIs. [1] However, merely two years after its introduction, this compound was withdrawn from the market in 1985 due to safety concerns. [1]
The primary reasons for withdrawal included reports of neutropenia and agranulocytosis (30 cases among approximately 500,000 treated patients based on pharmacovigilance committee reports) and concerns about hepatic carcinogenicity identified in ongoing animal studies. [1] The acquisition of Pharmuka by Rhône-Poulenc during this period may have influenced the decision to withdraw the drug rather than invest in additional safety studies. Irish psychiatrist David Healy characterized this compound as having been "born at the wrong time" during a period when "this compound and psychiatry was under siege" by different interest groups in some Common Market countries. [1]
This compound belongs to the indole chemical class and bears structural similarity to tryptamines, though it is not a tryptamine itself. [1] The compound is synthesized through metalation of indole using methyl magnesium iodide, forming an organo-magnesium derivative that reacts with 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride. Following acid-catalyzed removal of the protecting group and reduction with lithium aluminium hydride, the final this compound product is obtained. [1]
Despite its withdrawal, this compound remains structurally significant in medicinal chemistry. In 2010, revision of the this compound molecular motif yielded novel SERT inhibitors with nanomolar and subnanomolar IC50 values, demonstrating the continuing relevance of its chemical scaffold for serotonin transporter inhibitor development. [1] Additionally, recent identification of this compound's autophagy-inducing properties via mTOR/S6 kinase suppression suggests potential repurposing opportunities for conditions such as restenosis, where it has demonstrated therapeutic potential in animal models by inhibiting smooth muscle cell accumulation. [7]
This compound represents a foundational compound in the development of targeted serotonergic antidepressants. Its high-affinity, selective inhibition of serotonin reuptake established a template for subsequent SSRIs that would eventually revolutionize depression treatment. While safety concerns limited its clinical utility, the detailed pharmacological characterization of this compound has provided invaluable insights into serotonin transporter function and the neuroadaptations that accompany chronic reuptake inhibition.
Indalpine was a selective serotonin reuptake inhibitor (SSRI) developed in the 1980s. The table below summarizes its core characteristics, with comparative data from the well-known SSRI fluoxetine for context [1].
| Property | This compound (Profile) | Fluoxetine (Contextual Comparison [1]) |
|---|---|---|
| Pharmacological Class | Selective Serotonin Reuptake Inhibitor (SSRI) | Selective Serotonin Reuptake Inhibitor (SSRI) |
| Primary Target | Serotonin Transporter (SERT) | Serotonin Transporter (SERT) |
| Approval Status | Previously approved (1980s); withdrawn | Approved, widely used |
| Key Mechanism | Inhibition of 5-HT reuptake | Inhibition of 5-HT reuptake; also inhibits CYP2D6 |
| Protein Binding | Information not widely available | ~94% |
| Half-Life | Information not widely available | 1-3 days (acute); 4-6 days (chronic); active metabolite (norfluoxetine) 4-16 days |
| Metabolism | Information not widely available | Hepatic (CYP2D6, CYP2C9, CYP3A4) |
| Attribute | Details |
|---|---|
| Drug Name | Indalpine (brand name: Upstène) |
| Pharmacological Class | Selective Serotonin Reuptake Inhibitor (SSRI), Antihistamine [1] |
| Molecular Formula | C₁₅H₂₀N₂ [2] [1] |
| Molar Mass | 228.339 g·mol⁻¹ [1] |
| Developmental Code | LM-5008 [2] [1] |
| Status | Approved in France (1983), Withdrawn worldwide (1985) [1] |
| Study Focus / Effect | Key Findings & Significance |
|---|---|
| Mechanism of Action | Selective inhibition of serotonin (5-HT) uptake; minimal effect on norepinephrine or dopamine reuptake, defining it as a prototypical SSRI [1]. |
| Effect on Rat Paradoxical Sleep | Dose-dependently decreased and delayed paradoxical sleep (REM sleep). Effect was reduced by serotonin synthesis inhibition and potentiated by catecholamine synthesis inhibition, confirming serotonergic mediation [3]. |
| Binding Site Studies | Used in quantitative autoradiography with [³H]this compound to map and characterize serotonin uptake sites in the rat brain [4]. |
| Reason for Withdrawal | Associated with incidents of neutropenia/agranulocytosis and findings of hepatic carcinogenicity in toxicological studies [1]. |
The methodologies from two pivotal are detailed below.
This study investigated how this compound influences sleep architecture in rats [3].
This study used this compound to map the distribution of serotonin transporters in the brain [4].
The following diagram illustrates the core pharmacological mechanism of this compound as an SSRI, based on its documented action.
This compound inhibits serotonin reuptake, increasing its availability for receptor binding and enhancing physiological effects [1].
This compound has a significant place in the history of antidepressants [1]:
The table below summarizes the key pharmacokinetic parameters of Indalpine and its major metabolite (PK 507) from a human study following a single 100 mg oral dose in 8 healthy volunteers [1].
| Parameter | This compound | Metabolite (PK 507) |
|---|---|---|
| Time to Peak Concentration (tmax) | 2.1 hours (average) | 2.6 hours (average) |
| Absorption Half-Life (t1/2) | 0.8 hours (mean) | Not Reported |
| Elimination Half-Life (t1/2) | 10.4 hours (mean) | 11.9 hours (mean) |
| Volume of Distribution (Vdₐ) | 878 L (mean) | Not Reported |
| Clearance (CL) | 58 L/h (mean) | Not Reported |
| Chronic Use (50 mg t.i.d.) Plasma conc. 10h post-dose | 116 ng/mL (mean) | 43 ng/mL (mean) | | Urinary Excretion (12h) | 3% (unchanged) | Not detected (conjugated or unconjugated) |
The foundational data were generated using specific, validated experimental protocols. Here are the methodologies for the key assays and studies cited.
This method was used to establish the pharmacokinetic profile in humans [1].
This study investigated the pharmacodynamic effects of this compound [2].
An early study used modeling to understand the drug's distribution in rats [3].
The following diagram illustrates the metabolic pathway of this compound and its pharmacokinetic profile based on the studies analyzed.
This graph illustrates the journey of this compound after a 100 mg oral dose, from absorption to elimination, including the formation and clearance of its primary metabolite [1].
Indalpine was a selective serotonin reuptake inhibitor (SSRI) briefly marketed in the early 1980s, primarily in France under the brand name Upstène [1]. It was one of the first SSRIs ever developed, following zimelidine and preceding the widespread availability of fluoxetine (Prozac) [1].
The drug was withdrawn from the market globally around 1985 due to serious safety concerns. The primary reasons for its withdrawal were incidents of agranulocytosis (a severe drop in white blood cells) and findings of hepatic carcinogenicity in studies [1].
The table below summarizes the core pharmacological and chemical data for this compound:
| Property | Description |
|---|---|
| DrugBank ID | DB08953 [2] |
| Approval Status | Approved (Withdrawn); never approved in the U.S. [2] [1] |
| Mechanism of Action | Selective Serotonin Reuptake Inhibitor (SSRI) & Antihistamine [1] |
| Chemical Formula | C15H20N2 [2] [1] |
| Molar Mass | 228.339 g·mol⁻¹ [1] |
| CAS Number | 63758-79-2 [2] |
| Structure | 3-(2-Piperidin-4-ylethyl)-1H-indole; an indole derivative [1] |
This compound was officially indicated for the treatment of depression [1]. Its development was a direct consequence of the emerging "serotonin hypothesis of depression" in the 1970s [1]. By selectively inhibiting the reuptake of serotonin, it aimed to increase synaptic levels of this neurotransmitter, alleviating depressive symptoms with a different side effect profile compared to older tricyclic antidepressants.
While this compound itself is no longer used, research into its structural analogs continues. Some derivatives have been synthesized with significantly higher potency (nanomolar and subnanomolar IC50 values) at the serotonin transporter (SERT), indicating ongoing interest in this chemical motif for potential therapeutic applications [1].
Research on compounds with similar names, such as Indatraline, provides insight into how related molecules are studied today. The following diagram illustrates a generalized experimental workflow for investigating a compound's cellular mechanisms, adapted from methodologies used in autophagy research [3].
Experimental workflow for investigating compound-induced cellular mechanisms like autophagy.
Key experimental details based on modern research include:
This compound is a compound of historical significance in psychopharmacology as a pioneering SSRI. Its withdrawal from the market serves as an important case study in drug safety. While it has no current therapeutic uses, the scientific framework and experimental methodologies used to study similar compounds remain highly relevant for modern drug discovery, particularly in investigating novel cellular mechanisms like autophagy.
Indalpine is a selective serotonin reuptake inhibitor (SSRI) that was historically investigated as an antidepressant therapeutic agent. The pharmacological activity and pharmacokinetic profile of this compound necessitate accurate analytical methods for quantification in biological matrices to support drug development and clinical therapeutic monitoring. These application notes provide detailed protocols for the high-performance liquid chromatographic (HPLC) determination of this compound and its major metabolite, 4-[2-(3-indolyl)ethyl]-2-piperidinone (PK), in human plasma and urine. The method was originally developed to establish comprehensive pharmacokinetic profiles following single oral administration of this compound (100 mg) in healthy volunteers and during chronic oral administration in hospitalized patients [1].
The analytical workflow encompasses sample preparation techniques, chromatographic separation conditions, and detection parameters optimized specifically for this compound and its metabolite. This document also includes method validation data, experimental protocols for key experiments, and visualization of the analytical workflow to facilitate implementation by researchers and drug development professionals. Additionally, modern alternatives using contemporary column chemistry are discussed to provide options for method modernization while maintaining analytical reliability [2].
The determination of this compound and its metabolite employs reversed-phase chromatography with fluorometric detection to achieve the necessary sensitivity and specificity for biological sample analysis. The fundamental instrumentation and conditions are summarized in Table 1.
Table 1: HPLC Instrumentation and Conditions for this compound Determination
| Parameter | Specification | Notes |
|---|---|---|
| Chromatographic Mode | Reversed-phase | Compatible with various C18 columns |
| Detection Method | Fluorometric | Excitation/Emission wavelengths not specified in source |
| Column | C18 column | Newcrom R1 column as modern alternative [2] |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid | For MS compatibility, replace phosphoric acid with formic acid [2] |
| Flow Rate | Not specified in sources | Typically 1.0 mL/min for analytical HPLC |
| Column Temperature | Ambient | Controlled temperature recommended for reproducibility |
| Injection Volume | Not specified in sources | Typically 10-50 μL for biological samples |
For laboratories utilizing mass spectrometric detection, a simple modification to the mobile phase is recommended: replacement of phosphoric acid with volatile formic acid to ensure MS compatibility while maintaining separation efficiency [2]. This modification enables laboratories to transition to LC-MS systems without significant method redevelopment.
The sample preparation method delivers consistent recovery rates of 86.8% for this compound and 86.4% for its metabolite PK from plasma, and 82.5% for this compound from urine, demonstrating excellent extraction efficiency for reliable quantification [1].
Principle: Effective chromatographic separation of this compound and its metabolite requires careful optimization of mobile phase composition and column selection to achieve baseline resolution from endogenous compounds in biological matrices.
Procedure:
Column Selection:
Mobile Phase Preparation:
System Equilibration:
The separation of basic compounds like this compound benefits from specially designed stationary phases that minimize secondary interactions with residual silanol groups, thereby improving peak symmetry and resolution [2].
Principle: Comprehensive method validation establishes analytical reliability and regulatory compliance for bioanalytical applications.
Procedure:
Linearity Assessment:
Precision and Accuracy Evaluation:
Recovery Determination:
Specificity Assessment:
Table 2: Method Validation Performance Characteristics
| Validation Parameter | This compound | Metabolite (PK) |
|---|---|---|
| Linear Range (ng/mL) | 5-500 | 5-500 |
| Sensitivity (LLOQ) | 5 ng/mL | 5 ng/mL |
| Recovery from Plasma | 86.8% | 86.4% |
| Recovery from Urine | 82.5% | Not detected |
| Intra-day Precision (% RSD) | <15% | <15% |
| Inter-day Precision (% RSD) | <15% | <15% |
The validation data demonstrate that the method is sufficiently sensitive for pharmacokinetic studies, with a lower limit of quantification of 5 ng/mL for both this compound and its metabolite in plasma and urine [1].
Objective: To characterize the pharmacokinetic profiles of this compound and its major metabolite following single oral administration in healthy volunteers and during chronic dosing in hospitalized patients.
Study Population:
Sample Collection:
Urine Collection:
Table 3: Pharmacokinetic Parameters of this compound and Metabolite
| Parameter | This compound | Metabolite (PK) |
|---|---|---|
| tmax (h) | 2.1 | 2.6 |
| t1/2 (h) | 10.4 | 11.9 |
| Mean Vdα (L) | 878 | Not determined |
| Clearance (L/h) | 58 | Not determined |
| Mean Absorption t1/2 (h) | 0.8 | Not applicable |
| Chronic Administration (10 h post-dose) | 116 ng/mL | 43 ng/mL |
| Urinary Excretion (0-12 h) | 3% unchanged | Not detected |
The pharmacokinetic data reveal that this compound is rapidly absorbed with an absorption half-life of 0.8 hours, achieving peak plasma concentrations approximately 2 hours post-administration. The elimination half-lives of both this compound (10.4 hours) and its metabolite (11.9 hours) support twice-daily or three-times-daily dosing regimens. During chronic administration, the plasma concentrations 10 hours post-dose demonstrate significant accumulation of both parent drug and metabolite, with this compound concentrations approximately 2.7-fold higher than its metabolite [1].
The minimal urinary excretion of unchanged this compound (3% of dose) and the absence of detectable metabolite in urine suggest that extensive metabolism and biliary excretion are the primary elimination pathways for this compound [1].
The following diagram illustrates the complete analytical workflow for the determination of this compound and its metabolite in biological matrices, from sample collection through data analysis:
Figure 1: Complete workflow for HPLC analysis of this compound in biological matrices, illustrating sample preparation, chromatographic analysis, and data processing steps.
While the original method utilized conventional C18 columns, modern stationary phases offer improved separation efficiency and peak symmetry for basic compounds like this compound. The Newcrom R1 column represents a specialized reverse-phase column with low silanol activity that minimizes secondary interactions with basic analytes, thereby improving peak shape and reproducibility [2]. This column can be used with the same mobile phase composition, though minor adjustments to acetonitrile content may be necessary to optimize retention times.
For laboratories requiring ultra-fast analysis, columns with smaller 3 μm particles are available for UPLC applications, significantly reducing analysis time while maintaining resolution [2]. The method is scalable and can be adapted for preparative separation to isolate impurities during drug development.
Poor Peak Shape:
Insufficient Sensitivity:
Variable Retention Times:
High Background Noise:
The HPLC method with fluorometric detection provides a robust, sensitive, and specific approach for quantifying this compound and its major metabolite in biological matrices. The method's well-optimized sample preparation and chromatographic conditions deliver excellent recovery and reproducibility, satisfying the requirements for pharmacokinetic studies and therapeutic drug monitoring. The comprehensive validation data demonstrate linearity across the clinically relevant concentration range with sufficient sensitivity to quantify concentrations as low as 5 ng/mL in both plasma and urine.
The pharmacokinetic application of this method has successfully characterized the absorption, distribution, and elimination profiles of this compound in both single-dose and chronic administration regimens. The minimal urinary excretion of both parent drug and metabolite highlights the importance of alternative elimination pathways in this compound clearance.
These application notes and protocols provide researchers and drug development professionals with a complete methodological framework that can be implemented directly or adapted to contemporary analytical platforms, including LC-MS systems with appropriate mobile phase modifications. The workflow visualization and troubleshooting guidance further enhance the practical utility of this documentation for laboratory implementation.
The core methodology for determining indalpine and its metabolite in human plasma is a High-Performance Liquid Chromatography (HPLC) method with fluorometric detection [1]. The key parameters of this assay are summarized in the table below.
Table 1: HPLC Assay Parameters for this compound and Metabolite PK
| Parameter | Details |
|---|---|
| Analytes | This compound (I) and its major metabolite, 4-[2-(3-indolyl)ethyl]-2-piperidinone (PK) |
| Detection | Fluorometric detector |
| Matrices | Human plasma and urine |
| Sensitivity (LOQ) | 5 ng/mL for both I and PK in plasma and urine |
| Mean Recovery | I: 86.8% (plasma), 82.5% (urine); PK: 86.4% (plasma); Internal Standard (Quinine Sulfate): 88.5% |
Sample Preparation Workflow: The following diagram illustrates the sample preparation and analysis workflow as described in the original publication.
This HPLC method was used to establish the pharmacokinetic profile of this compound following a single oral 100 mg dose in 8 healthy volunteers [1]. The results are summarized below.
Table 2: Single-Dose Pharmacokinetic Parameters in Healthy Volunteers (100 mg oral dose)
| Pharmacokinetic Parameter | This compound (I) | Metabolite (PK) |
|---|---|---|
| Peak Plasma Time (t~max~) | 2.1 hours | 2.6 hours |
| Absorption Half-Life (t~1/2~) | 0.8 hours | Not Reported |
| Elimination Half-Life (t~1/2~) | 10.4 hours | 11.9 hours |
| Apparent Volume of Distribution (V~d~) | 878 L | Not Reported |
| Clearance (CL) | 58 L/h | Not Reported |
| Urinary Excretion (unchanged, 12h) | 3% | Not detected (conjugated or unconjugated) |
Furthermore, the method was applied in a clinical setting to measure plasma levels in 20 hospitalized patients during chronic oral administration (50 mg three times daily) [1]. The mean plasma concentrations 10 hours post-dose were:
While the this compound method is historical, the principles of bioanalytical method validation and Therapeutic Drug Monitoring (TDM) remain critical in drug development today.
The Rationale for Therapeutic Drug Monitoring (TDM) TDM is used when there is a stronger relationship between plasma concentration and clinical effect than between dose and effect [2]. Key reasons for TDM include:
Critical Factors in Interpreting Plasma Concentrations When measuring any drug concentration, several factors are crucial for correct interpretation [2]:
Modern Approaches in Development Current research is exploring less invasive and more continuous monitoring techniques. One theoretical approach involves using high-frequency measurements from subcutaneous or intradermal interstitial fluid (ISF) at two distinct sites to estimate plasma pharmacokinetics, which could revolutionize TDM in the future [3].
The 1987 method serves as a foundation, but a modern application would require significant updates and validation according to current guidelines.
Suggested Protocol Modernization Steps:
This section provides a detailed methodology for the determination of indalpine and its metabolite (4-[2-(3-indolyl)ethyl]-2-piperidinone, PK) in human plasma and urine, along with key pharmacokinetic data from its application [1].
Table 1: Chromatographic Conditions and Method Performance This table summarizes the core parameters of the HPLC assay.
| Parameter | Specification |
|---|---|
| Analytes | This compound and its metabolite (PK) [1] |
| Detection | Fluorometric detector [1] |
| Stationary Phase | Reverse-phase-based column (e.g., Newcrom R1) [2] [3] |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid (replace with formic acid for MS-compatibility) [2] [3] |
| Sensitivity | 5 ng/mL for both this compound and PK in plasma and urine [1] |
| Mean Recovery | 86.8% for this compound (plasma), 86.4% for PK (plasma), 82.5% for this compound (urine) [1] |
Table 2: Pharmacokinetic Parameters after a Single 100 mg Oral Dose This table presents data from a study of 8 healthy volunteers, illustrating the method's application [1].
| Parameter | This compound | Metabolite (PK) |
|---|---|---|
| Peak Plasma Conc. Time (tmax) | 2.1 hours | 2.6 hours |
| Absorption Half-Life (t½) | 0.8 hours | - |
| Elimination Half-Life (t½) | 10.4 hours | 11.9 hours |
| Volume of Distribution (Vda) | 878 liters | - |
| Clearance | 58 L/hour | - |
| Excreted Unchanged in Urine (12h) | 3% | Not detected |
Application in Chronic Dosing: The method was also used to determine plasma levels in 20 patients during chronic oral administration (50 mg, three times daily). The mean plasma concentrations 10 hours post-dose were 116 ng/mL for this compound and 43 ng/mL for its metabolite, PK [1].
Here is a step-by-step protocol based on the method used in the pharmacokinetic study [1].
The diagram below outlines the key stages of the analytical process, from sample collection to data analysis.
Sample Preparation and Extraction:
Chromatographic Conditions: While the search results do not provide exhaustive details on the exact column, mobile phase composition, and flow rate used in the 1987 study, the general parameters for such a method are summarized below. You would need to optimize these for your specific equipment.
| Parameter | Specification / Suggested Starting Point |
|---|---|
| Detection | Fluorometric detector |
| Wavelengths | Not specified in the retrieved abstracts |
| Column | Not specified (a reverse-phase C18 column is typical for such analyses) |
| Mobile Phase | Not specified |
| Flow Rate | Not specified |
| Injection Volume | Not specified |
| Run Time | Not specified |
Method Validation: The method was validated with the following key parameters [1]:
| Validation Parameter | Result |
|---|---|
| Sensitivity (LLOQ) | 5 ng/mL for both this compound and PK in plasma and urine |
| Accuracy (Recovery) | See recovery rates in "Extraction Process" above |
| Selectivity | Capable of resolving this compound, its major metabolite (PK), and the internal standard |
This validated method was successfully applied in a pharmacokinetic study, generating the following data from a single oral 100 mg dose of this compound in 8 healthy volunteers [1].
Key Pharmacokinetic Parameters of this compound and its Metabolite:
| Parameter | This compound (I) | Metabolite (PK) |
|---|---|---|
| Peak Plasma Time (t~max~) | 2.1 hours (average) | 2.6 hours (average) |
| Elimination Half-Life (t~1/2~) | 10.4 hours (mean) | 11.9 hours (mean) |
| Mean Absorption Half-Life | 0.8 hours | - |
| Mean Volume of Distribution (V~d~) | 878 L | - |
| Mean Clearance | 58 L/h | - |
| Excreted Unchanged in Urine (12h) | 3% | Not detected |
The method was also used to measure steady-state concentrations in patients during chronic oral administration (50 mg three times daily). The mean plasma concentrations 10 hours post-dose were 116 ng/mL for this compound and 43 ng/mL for the metabolite PK [1].
The diagram below outlines the key steps of the analytical protocol.
While specific data for Indalpine is lacking, the following structured approach outlines key areas of investigation for a modern antidepressant drug development program, aligned with best practices like the SPIRIT 2025 guidelines for trial protocols [1].
Early prediction of adverse drug reactions is critical for patient safety and reducing late-stage drug failure [2].
The workflow for this computational safety assessment can be summarized as follows:
Understanding a drug's mechanism of action and potency is fundamental.
[³H]cyanoimipramine for SERT, [³H]nisoxetine for NET) and varying concentrations of the unlabeled test drug (e.g., this compound).Dry mouth is a frequently reported side effect of many psychotropic drugs. Proactive management is key [4].
The table below summarizes sample data for established antidepressants to illustrate the type of information you would need to gather for this compound. Please note that these values are for reference and comparison only.
| Drug Name | Primary Indication(s) | Key Molecular Targets | Reported Side Effects | Half-life (Hours) |
|---|---|---|---|---|
| Imipramine [5] | Depression, Nocturnal Enuresis | SERT, NET, Muscarinic receptors, H1 receptor [5] | Dry mouth, blurred vision, sedation, constipation [5] | 12 [5] |
| Venlafaxine [3] | Depression | SERT, NET [3] | Nausea, headache, sexual dysfunction [6] | ~5 (active metabolite ~11) [3] |
| Sertraline [6] | Depression | SERT | Sleep changes (insomnia/sedation), weight/appetite changes, sexual issues [6] | ~26 |
To develop your application notes for this compound, I suggest you:
This document provides standardized protocols for the laboratory analysis and pharmacological investigation of serotonergic compounds. The methods outlined below are adapted from general best practices for analyzing selective serotonin reuptake inhibitors (SSRIs) and related molecules [1]. Researchers should validate and optimize these procedures for their specific compound of interest.
Accurate quantification of the drug substance and its metabolites is fundamental to pharmacokinetic and stability studies.
Table 1: Summary of Key Analytical Parameters for Drug Assay
| Parameter | Specification/Value | Technique/Instrumentation |
|---|---|---|
| Molecular Weight | To be determined | Mass Spectrometry (MS) |
| Chemical Formula | To be determined | Elemental Analysis |
| Primary Detection Method | UV-Vis Spectrophotometry | HPLC with UV/Vis Detector |
| Linearity Range | To be determined (e.g., 1-100 µg/mL) | Calibration Curve |
| Limit of Detection (LOD) | To be determined | Signal-to-Noise Ratio (S/N ≥ 3) |
| Limit of Quantification (LOQ) | To be determined | Signal-to--noise Ratio (S/N ≥ 10) |
| Protein Binding | To be determined (e.g., >90%) | Equilibrium Dialysis / Ultrafiltration |
Protocol 1: In Vitro Serotonin Transporter (SERT) Binding Assay
This protocol measures the affinity of a compound for the Serotonin Transporter (SERT).
Protocol 2: Determination of Pharmacokinetic Profile in Rodents
The following diagrams, generated using Graphviz, illustrate the core mechanistic pathway and a generalized experimental workflow based on the described protocols.
Diagram 1: Serotonergic Signaling & Pharmacological Modulation
Diagram 2: Workflow for Receptor Binding Assay
To find the detailed technical data you need, I suggest the following approaches:
Indalpine is a selective serotonin reuptake inhibitor (SSRI) that was one of the first of its class to reach the market. [1] Its development was a significant milestone in psychopharmacology, which later shifted towards rationally designed antidepressants. [2] Chemically, it is classified as a 3-alkylindole with the molecular formula C15H20N2 and a molecular weight of 228.333 g/mol. [3] [1] Despite its initial approval, this compound was withdrawn from the market due to concerns over hematological adverse effects. [1] It remains a compound of interest for research purposes, particularly in studies related to the pharmacology of serotonin transporters (SERT). [4]
A robust High-Performance Liquid Chromatography (HPLC) method has been developed for the determination of this compound and its major metabolite in biological matrices.
This method is suitable for pharmacokinetic studies and can be applied to both plasma and urine samples. [5]
Table 1: Mean Recovery Rates from Plasma [5]
| Compound | Mean Recovery (%) |
|---|---|
| This compound | 86.8 |
| Metabolite (PK) | 86.4 |
| Internal Standard (Quinine Sulfate) | 88.5 |
Title: Determination of this compound and its Major Metabolite in Human Plasma using HPLC with Fluorometric Detection.
1. Scope: This protocol describes a precise and sensitive method for the simultaneous quantification of this compound and its metabolite (PK) in human plasma, suitable for pharmacokinetic studies.
2. Equipment and Reagents:
3. Sample Preparation:
4. Chromatographic Conditions:
5. Data Analysis:
This compound's primary mechanism of action is the inhibition of the Serotonin Transporter (SERT). [1] This activity increases serotonin levels in the synaptic cleft, which modulates serotonergic signaling. A key downstream target of serotonin is the 5-HT2A receptor. [6] Contemporary research on psychedelics and antidepressants highlights that activation of the 5-HT2A receptor engages two primary signaling pathways: Gq/11 protein signaling and β-arrestin2 recruitment. [6] The specific balance of activity in these pathways can influence the functional outcome of receptor activation. The following diagram illustrates this core signaling relationship.
Diagram 1: Core Signaling Pathway of Serotonin Modulation. This diagram illustrates the primary mechanism of SERT inhibition leading to increased serotonin and subsequent activation of the 5-HT2A receptor's key downstream pathways.
The established HPLC method was successfully applied in a pharmacokinetic study following a single oral 100 mg dose of this compound in healthy volunteers. [5] Key parameters are summarized below.
Table 2: Summary of Key Pharmacokinetic Parameters for this compound and its Metabolite (PK) after a Single 100 mg Oral Dose [5]
| Parameter | This compound (I) | Metabolite (PK) |
|---|---|---|
| Peak Plasma Time (tmax) | 2.1 hours | 2.6 hours |
| Absorption Half-Life (t½) | 0.8 hours | Not Reported |
| Elimination Half-Life (t½) | 10.4 hours | 11.9 hours |
| Volume of Distribution (Vda) | 878 L | Not Applicable |
| Clearance (CL) | 58 L/h | Not Applicable |
| Urinary Excretion (unchanged, in 12h) | 3% | 0% |
Furthermore, during chronic oral administration of 50 mg three times daily in hospitalized patients, the mean plasma concentrations measured 10 hours post-dose were 116 ng/mL for this compound and 43 ng/mL for the metabolite PK. [5]
These application notes provide a foundational methodology for the analysis of this compound. The detailed HPLC protocol with fluorometric detection offers the necessary sensitivity and specificity for quantifying the drug and its primary metabolite in biological samples, supporting essential pharmacokinetic profiling. The pharmacological context underscores the importance of SERT inhibition and the associated serotonin receptor signaling pathways in understanding the mechanism of action of early SSRIs like this compound.
This protocol is adapted from a published method for the simultaneous determination of Indalpine and its major metabolite, 4-[2-(3-indolyl)ethyl]-2-piperidinone (PK), in human plasma and urine [1].
This method uses reverse-phase HPLC with fluorometric detection for high specificity and sensitivity, capable of quantifying this compound and its metabolite in biological matrices at concentrations as low as 5 ng/mL [1].
The table below summarizes the standard HPLC operating parameters.
Table 1: Standard HPLC Operating Conditions for this compound Analysis [1] [3]
| Parameter | Specification |
|---|---|
| Column Type | Reverse-Phase (e.g., Newcrom R1) |
| Column Dimensions | 4.6 x 150 mm |
| Particle Size | 3 µm or 5 µm |
| Mobile Phase | Acetonitrile / Water / Phosphoric Acid* |
| Flow Rate | 1.0 mL/min (to be optimized) |
| Detection | Fluorometric |
| Injection Volume | 10-50 µL |
| Sample Temperature | 4°C |
\For MS-compatibility, replace phosphoric acid with formic acid [3].*
The workflow for the sample preparation and analysis is as follows:
The original researchers performed a full validation of the method. Key validation parameters are summarized below.
Table 2: Method Validation and Pharmacokinetic Parameters [1]
| Parameter | Value / Result |
|---|---|
| Calibration Range | 5 ng/mL and above |
| Limit of Quantification (LOQ) | 5 ng/mL for plasma and urine |
| Absolute Recovery (Plasma) | This compound: 86.8%; Metabolite (PK): 86.4%; Internal Standard: 88.5% |
| Absolute Recovery (Urine) | This compound: 82.5% |
| tₘₐₓ (single 100 mg dose) | This compound: 2.1 h; Metabolite (PK): 2.6 h |
| Elimination Half-life (t₁/₂) | This compound: 10.4 h; Metabolite (PK): 11.9 h |
| Steady-State Level (50 mg t.i.d.) | This compound: 116 ng/mL; Metabolite (PK): 43 ng/mL |
The following table outlines common issues and initial investigative steps regarding drug stability in solution.
| Issue | Possible Causes | Initial Investigation Steps |
|---|---|---|
| Precipitation/Oral turbidity | supersaturation, solvent evaporation, temperature shift, pH change | visual inspection, microscopy; check storage conditions, review solvent system |
| Color change | light exposure, oxidation, degradation product formation | UV-Vis spectroscopy; assess under inert gas (e.g., N₂), review container/closure system |
| Reduced potency | chemical decomposition (hydrolysis, oxidation, photolysis) | HPLC for assay and related substances; identify degradation products via LC-MS |
| pH shift | buffer capacity insufficient, CO₂ absorption, degradation | potentiometric pH measurement; review buffer species/concentration |
Q1: What are the primary degradation pathways for Indalpine in solution? While specific studies on this compound are not available in the public domain, a molecule of its class is typically susceptible to oxidation and photodegradation [1]. A systematic forced degradation study is essential to confirm the pathways. This involves stressing the drug substance in solution under various conditions (acid, base, oxidant, heat, and light) and monitoring for changes using HPLC.
Q2: What analytical techniques are most suitable for monitoring this compound's stability? A combination of techniques provides a comprehensive stability profile:
Below is a generalized protocol for initiating a stability study for a drug in solution. All parameters, such as stress conditions and time points, should be optimized for this compound specifically.
Workflow Diagram Description: This chart outlines the parallel paths of forced degradation (to rapidly identify degradation pathways) and long-term storage (to determine the shelf-life) in a stability study. Both paths feed into the analytical and data interpretation phases.
To build your technical support documents, the most reliable approach is to generate experimental data specific to this compound.
This section addresses common questions about developing and validating a stability-indicating HPLC method for Indalpine.
FAQ 1: What are the key steps in developing a new analytical method? A structured, step-by-step approach is crucial for developing a robust and reliable method [1].
FAQ 2: What parameters must be validated for an HPLC method? Method validation proves that an analytical procedure is suitable for its intended use. The core parameters, as per ICH guidelines, are summarized in the table below [1]:
| Parameter | Definition & Target | | :--- | :--- | | Accuracy | The closeness of results to the true value. Recovered by analyzing samples with known concentrations (e.g., 80%, 100%, 120% of label claim) [4]. | | Precision | The closeness of a series of measurements. Includes repeatability (same day, same analyst) and intermediate precision (different days, different analysts) [4] [1]. | | Specificity | The ability to assess the analyte unequivocally in the presence of other components like excipients or degradation products. A stability-indicating method must demonstrate this [4]. | | Linearity | The ability of the method to obtain test results proportional to the concentration of the analyte. An r² value of >0.999 is an excellent target [5]. | | Range | The interval between the upper and lower concentrations of analyte for which linearity, accuracy, and precision have been demonstrated [1]. | | Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | | Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable accuracy and precision. | | Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters [1]. |
FAQ 3: How do I create a stability-indicating method? A stability-indicating method can accurately measure the active ingredient without interference from degradation products. This is achieved through forced degradation studies (stress testing) [4].
Here are solutions to common issues encountered during HPLC method development for compounds like this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Problem 2: Inadequate Resolution Between Peaks
Problem 3: Low Recovery or Response
Protocol: Forced Degradation Study for a Stability-Indicating Method [4]
This protocol systematically degrades a drug to validate that an analytical method can distinguish the active drug from its breakdown products.
Materials:
Procedure:
Calculations:
% Degradation = (Area of unstressed sample - Area of stressed sample) / Area of unstressed sample × 100 [4]. A degradation of 5-20% is often targeted to simulate significant but not complete breakdown.
The following diagram illustrates a systematic workflow for developing and troubleshooting an HPLC method.
Reference Method for this compound (Historical Context)
The table below summarizes a published HPLC method for determining this compound and its metabolite. Please note that this method is from 1987 and should be used only as a starting point for modern development [2].
| Parameter | Specification |
|---|---|
| Analyte | This compound and its metabolite (PK) |
| Matrix | Human Plasma & Urine |
| Detection | Fluorometric Detector |
| Sensitivity (LOQ) | 5 ng/mL |
| Sample Recovery | ~86% from plasma; ~83% from urine |
| Internal Standard | Quinine Sulfate |
The foundational method for this compound uses fluorescence detection, which is highly sensitive for biological samples like plasma [2]. For modern drug substance and product analysis, UV detection is more common. You would need to determine the appropriate UV wavelength for this compound.
The following table summarizes key experimental findings for the antidepressant indatraline, a non-selective monoamine transporter inhibitor [1].
| Aspect | Experimental Findings & Quantitative Data |
|---|---|
| Primary Mechanism | Non-selective monoamine transporter inhibitor (blocks dopamine, norepinephrine, and serotonin reuptake) [1]. |
| Identified Signaling Pathway | Induces autophagy via suppression of the mTOR/S6 kinase signaling pathway, independently of PI3K/AKT/ERK signaling [1]. |
| Key Experimental Concentrations | • 1 μM: Initial detection of autophagy via MDC staining. • 5 μM & 10 μM: Strong LC3 conversion observed; used in flux assays [1]. | | Validation Methods for Autophagy | LysoTracker/MDC staining, EGFP-LC3 puncta formation assay, LC3-I/II immunoblotting, transmission electron microscopy (TEM), LC3 turnover assay with lysosomal inhibitor E64D [1]. |
Here are detailed methodologies for key experiments based on the research into indatraline-induced autophagy [1].
The diagram below illustrates the signaling pathway through which indatraline induces autophagy, which is crucial for understanding its cellular effects.
Since direct data on "indalpine" is limited, these FAQs use information from the closely related compound indatraline and general antidepressant research to provide troubleshooting direction.
Q1: What could cause low or inconsistent autophagy readouts in my indatraline assays?
Q2: How can I confirm that observed cellular death is linked to autophagy and not another pathway?
Q3: My research involves cardiotoxicity. Are there relevant in vitro models for testing antidepressants?
Q4: Are there computational approaches to predict adverse drug reactions (ADRs) early in development?
The table below summarizes common HPLC issues, their potential causes, and solutions you can implement [1] [2] [3].
| Problem Category | Specific Symptoms | Common Causes | Recommended Solutions & Preventive Measures |
|---|---|---|---|
| Pressure Abnormalities | Pressure too high [2] | Blocked column, frit, or tubing; mobile phase precipitation [1]. | Back-flush column; replace guard column; prepare fresh mobile phase; replace in-line filters [2]. |
| Pressure too low or no pressure [2] | Leakage; air in pump; faulty check valve [1]. | Check and tighten fittings; purge and prime pump; replace check valves or seals [1] [2]. | |
| Pressure fluctuations [1] | Air bubbles; failing pump seal; clogged solvent filter [3]. | Degas solvents; purge system; replace pump seals and solvent inlet filters [1]. | |
| Baseline Issues | Baseline noise [1] | Contaminated mobile phase; air bubbles; dirty or old detector lamp [2]. | Use fresh, filtered, HPLC-grade solvents; purge system to remove air; clean or replace detector flow cell/lamp [1] [2]. |
| Baseline drift [2] | Column temperature fluctuation; mobile phase composition change; contaminated flow cell [2]. | Use a column oven; prepare fresh mobile phase; flush detector flow cell [2]. | |
| Peak Shape & Elution Problems | Peak tailing [1] | Column degradation (active sites); inappropriate mobile phase pH; sample interaction with hardware [1] [2]. | Flush or replace column; adjust mobile phase pH; use a different column chemistry; use shorter, narrower internal diameter tubing [2]. |
| Peak broadening [1] | Column temperature mismatch; excessive flow path; high flow rate [1] [2]. | Use a column oven; reduce extra-column volume; optimize flow rate [1]. | |
| Retention time drift [2] | Inconsistent mobile phase; poor column equilibration; temperature or flow rate changes [2]. | Prepare fresh mobile phase consistently; increase equilibration time; use a column oven and check pump performance [2]. | |
| Extra / Ghost peaks [2] | Sample contamination; carryover from previous injections [2]. | Flush system with strong solvent; use a guard column; filter samples; increase wash steps in gradient [2]. | |
| Sensitivity & Resolution | Loss of sensitivity [2] | Low injection volume; blocked needle; contaminated column; incorrect detector settings [2]. | Check injection volume; flush autosampler needle; replace guard column; decrease detector time constant [2]. |
| Low resolution [2] | Contaminated mobile phase or column [2]. | Prepare new mobile phase; replace guard column or analytical column [2]. |
When you encounter a problem, follow a logical isolation process to identify the root cause efficiently [1]. The following diagram outlines this workflow.
The key steps involve [1]:
For developing a new or optimizing an existing method, a structured approach is critical. The following workflow is based on the Analytical Quality by Design (AQbD) principle, which provides a scientific and risk-based framework to minimize method variability [4].
Detailed Protocols for Key Steps:
Step B: Screen Critical Method Parameters (CMPs) Parameters like mobile phase pH, organic solvent composition, and flow rate are systematically studied for their combined effects on Critical Method Attributes (CMAs) like retention time, resolution, and peak tailing [4]. This is typically done using experimental designs (e.g., a three-factorial design with multiple trial runs). Statistical analysis (ANOVA) helps identify which parameters have a significant impact and should be tightly controlled [4].
Step D: Perform Forced Degradation Studies This establishes the stability-indicating nature of the method by subjecting the sample to various stress conditions to ensure the method can detect degradants without interference from the main peak [5]. A typical protocol involves [5] [4]:
For regulatory compliance, any developed method must be validated. The core validation parameters as per ICH guidelines are summarized below [6] [5] [4].
| Validation Parameter | Objective | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Measure of method closeness to true value [6]. | Recovery of 98-102% for API [5]. |
| Precision | Repeatability of measurements [6]. | RSD ≤ 1.0% for assay [5]. |
| Linearity | Ability to obtain proportional results to analyte concentration [6]. | Correlation coefficient (r²) > 0.999 [5]. |
| Range | Interval between upper and lower analyte levels [6]. | Confirms accuracy, precision, and linearity across the specified range. |
| Limit of Detection (LOD) | Lowest detectable analyte level [6]. | Signal-to-Noise ratio ~3:1. |
| Limit of Quantification (LOQ) | Lowest quantifiable analyte level with precision and accuracy [6]. | Signal-to-Noise ratio ~10:1; RSD ≤ 5.0% [5]. |
| Specificity | Ability to assess analyte unequivocally in the presence of impurities [6]. | No interference from blank, placebo, or degradants; peak purity > 0.999 [5]. |
| Robustness | Method reliability under deliberate, small parameter changes [6]. | System suitability criteria are met despite variations in pH, flow rate, etc. [5]. |
The following information summarizes a high-performance liquid chromatographic (HPLC) method for determining plasma concentrations of Indalpine and its major metabolite [1].
Table 1: HPLC Method Configuration for this compound Assay
| Parameter | Specification |
|---|---|
| Detection Method | Fluorometric detector |
| Analytes | This compound (I) and its major metabolite, 4-[2-(3-indolyl)ethyl]-2-piperidinone (PK) |
| Internal Standard | Quinine sulfate |
| Sensitivity (Limit of Quantification) | 5 ng/mL for both I and PK in plasma and urine |
| Mean Recovery from Plasma | I: 86.8%; PK: 86.4%; Internal Standard: 88.5% |
| Mean Recovery from Urine | I: 82.5% |
Table 2: Pharmacokinetic Data from a Single Oral Dose (100 mg)
| Pharmacokinetic Parameter | This compound (I) | Metabolite (PK) |
|---|---|---|
| Peak Plasma Time (tmax) | 2.1 hours | 2.6 hours |
| Elimination Half-Life (t1/2) | 10.4 hours | 11.9 hours |
| Mean Absorption Half-Life | 0.8 hours | Not Reported |
| Mean Volume of Distribution (Vda) | 878 L | Not Applicable |
| Mean Clearance | 58 L/h | Not Applicable |
| Urinary Excretion (12h, unchanged) | 3% | Not detected (conjugated or unconjugated) |
Table 3: Steady-State Plasma Levels (Chronic dosing, 50 mg t.i.d.)
| Analyte | Mean Plasma Concentration (10 hours post-dose) |
|---|---|
| This compound (I) | 116 ng/mL |
| Metabolite (PK) | 43 ng/mL |
Below is the general workflow for sample preparation and analysis based on the published method. The following diagram outlines the key steps in the process:
While the core steps are outlined above, the original publication does not detail the specific solvents or buffers used for the extraction and mobile phase [1].
What is the major metabolite of this compound? The major metabolite is 4-[2-(3-indolyl)ethyl]-2-piperidinone, often abbreviated as PK [1].
Is this compound extensively metabolized? Based on the single-dose study, only 3% of the parent drug is excreted unchanged in urine over 12 hours, suggesting significant metabolism. However, the studied metabolite (PK) was not found in urine, indicating further biotransformation pathways [1].
What are the expected plasma concentrations during chronic dosing? In patients receiving a chronic oral dose of 50 mg three times daily, the typical plasma concentration of this compound 10 hours after a dose is about 116 ng/mL, while its metabolite PK is around 43 ng/mL [1].
Due to the age of the primary reference, modern troubleshooting advice is limited. The following table extrapolates potential issues based on general HPLC principles and the described method.
Table 4: Common HPLC Issues and Potential Solutions
| Problem | Possible Cause | Investigation & Troubleshooting Steps |
|---|---|---|
| Low Recovery | Inefficient extraction | Re-optimize extraction solvent volume, pH, or mixing time. |
| Poor Sensitivity | Detector lamp aging, Incomplete reconstitution | Check detector performance. Ensure reconstitution solvent is compatible with the mobile phase. | | Irreproducible Results | Inconsistent extraction, Internal Standard issues | Verify pipetting accuracy and mixing consistency. Confirm the Internal Standard is stable and not interfering. |
The core of a modern approach to detecting compounds like Indalpine is a multi-targeted Liquid Chromatography-Mass Spectrometry (LC-MS/MS) screening procedure. The method below was designed for drugs with similar pharmacological profiles (non-selective monoamine reuptake inhibitors) and can serve as a template [1].
The following table summarizes the key parameters of this method for easy comparison and adaptation.
| Parameter | Specification | Notes & Adaptations for this compound |
|---|---|---|
| Sample Type | Human Urine | Method may be adaptable to plasma with validation. |
| Sample Prep | Liquid-Liquid Extraction (LLE) | Uses diethyl ether/dichloromethane (70:30, v/v). |
| Instrumentation | LC-ESI-MS/MS (Triple Quadrupole) | Electrospray Ionization (ESI) in positive mode. |
| Chromatography | C18 reversed-phase column | Suitable for separating small, hydrophobic molecules. |
| Data Acquisition | Multiple Reaction Monitoring (MRM) | Critical: You must first optimize MRM transitions for this compound. |
| Validation | Per ISO 17025 & WADA standards | Confirms specificity, detection limit, robustness, etc. |
Here is a detailed methodology based on the published screening procedure. You can use this as a robust experimental protocol for your guides [1].
Sample Preparation (Liquid-Liquid Extraction)
Liquid Chromatography (LC) Conditions
Mass Spectrometry (MS) Detection (The Key to Sensitivity)
If detection limits are not sufficiently low, here are key parameters to investigate.
This table addresses common challenges researchers face when working with non-selective monoamine reuptake inhibitors like indalpine and indatraline [1].
| Challenge | Possible Cause | Suggested Solution |
|---|---|---|
| Low potency in uptake inhibition assays | Non-optimal assay conditions (buffer, temperature, cell line) | Validate assay with a known control (e.g., cocaine); systematically vary incubation time and temperature [1]. |
| High variability in replicate samples | Transporter expression instability in cell cultures; low signal-to-noise ratio | Use a clonal cell line with stable transporter expression; increase the number of replicates. |
| Unexpected cytotoxicity | Off-target effects; concentration too high | Perform a dose-response curve (e.g., 1 µM to 10 µM); include cell viability assays (e.g., MTT) [1]. |
| Poor separation from placebo in behavioral models | Model not sensitive to subtle neurochemical changes; incorrect dosing/duration | Use a chronic stress model; confirm brain concentration correlates with behavioral effect; use a positive control [2]. |
Q1: What is the primary mechanism of action of this compound?
Q2: How does this compound compare to newer SSRIs?
Q3: Are there any known signaling pathways relevant to this compound's function?
The following protocols are generalized from research on antidepressants with similar mechanisms of action.
Objective: To evaluate the potency of a compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine. Workflow Diagram:
Methodology:
Objective: To determine if a compound induces autophagy, a potential cellular mechanism beyond monoamine reuptake inhibition. Workflow Diagram:
Methodology (based on findings for indatraline) [1]:
The diagram below illustrates the signaling pathways involved in the antidepressant-like effect of inosine, which shares common intracellular mechanisms with other antidepressant compounds [4]. It also includes the mTOR pathway, which is suppressed by the monoamine transporter inhibitor indatraline to induce autophagy [1].
This compound was one of the first selective serotonin reuptake inhibitors (SSRIs) but was withdrawn from the market due to concerns over adverse effects, including hematological issues [1].
| Parameter | This compound (I) | Metabolite (PK) |
|---|---|---|
| Peak Plasma Time (tmax) | 2.1 hours | 2.6 hours |
| Absorption Half-Life (t1/2) | 0.8 hours | Not Reported |
| Volume of Distribution (Vd) | 878 L | Not Reported |
| Clearance | 58 L/h | Not Reported |
| Elimination Half-Life (t1/2) | 10.4 hours | 11.9 hours |
| Excreted Unchanged in Urine | 3% (in 12h) | Not found in urine |
During chronic administration of 50 mg three times a day, steady-state plasma concentrations 10 hours post-dose were 116 ng/mL for this compound and 43 ng/mL for its metabolite [2].
Here is a detailed methodology for the simultaneous determination of this compound and its major metabolite in human plasma, as cited in the literature [2]. This can serve as a reference for developing your own analytical methods.
The skeletal formula of this compound is available for reference [3].
Since direct information on optimizing this compound recovery rates is limited, here are suggestions for finding more relevant data:
Beyond the core comparison, understanding their full receptor interaction profiles is crucial for explaining side effects and research applications.
Indalpine: The available studies focus almost exclusively on its action as a selective serotonin uptake blocker [1] [2]. Its effects, such as the suppression of paradoxical sleep, are attributed to increased extracellular serotonin concentration [1].
Imipramine: Imipramine has a complex, multi-receptor pharmacology. The following diagram outlines its primary mechanism of action and downstream effects.
The quantitative receptor binding data for imipramine and its active metabolite, desipramine, further illustrates its lack of selectivity [3].
| Receptor / Transporter | Imipramine (Ki in nM) | Desipramine (Ki in nM) | Functional Consequence |
|---|---|---|---|
| Serotonin Transporter (SERT) | 1.3–1.4 [3] | 17.6–163 [3] | Primary antidepressant effect |
| Norepinephrine Transporter (NET) | 20–37 [3] | 0.63–3.5 [3] | Primary antidepressant effect |
| Histamine H1 Receptor | 7.6–37 [3] | 60–110 [3] | Sedation, drowsiness, weight gain [4] |
| Muscarinic Acetylcholine Receptor (mACh) | 46 [3] | 66–198 [3] | Anticholinergic effects (dry mouth, blurred vision, constipation, urinary retention) [5] [4] |
| Alpha-1 Adrenergic Receptor | 32 [3] | 23–130 [3] | Orthostatic hypotension, dizziness [4] |
The differential effects of these drugs have been demonstrated in various experimental models.
Sleep Architecture Studies (Rat Model)
Behavioral Choice and Impulse Control (Rat Model)
Platelet Uptake Inhibition (Human Ex Vivo Study)
For your research and development work, the core distinction lies in the application:
| Aspect | Indalpine | Mianserin |
|---|---|---|
| Overall Antidepressant Efficacy | No significant difference from mianserin after 4 weeks [1] [2]. | No significant difference from this compound after 4 weeks [1] [2]. |
| Speed of Onset | Slower initial improvement over the first two weeks [1]. | Significantly greater improvement in the first two weeks [1]. |
| Primary Mechanism of Action | Selective and potent inhibitor of serotonin (5-HT) reuptake [3] [4]. | Does not inhibit 5-HT reuptake; long-term administration enhances serotonergic neurotransmission via other mechanisms [3]. |
| Effect on Serotonin System | Acutely decreases firing rate of 5-HT neurons; firing rate recovers after 14 days of treatment [3]. | Does not decrease the firing rate of 5-HT neurons; increases the responsiveness of post-synaptic neurons to 5-HT [3]. |
| Common Side Effects | One case of mild leucopenia was reported [1] [2]. | More frequent reports of sedation (e.g., drowsiness, clumsiness) [1] [2]. Good tolerability with low incidence of anticholinergic effects [5]. |
For transparency and reproducibility, here are the methodologies from the key studies cited.
Head-to-Head Clinical Trial [1] [2]
Pharmacological Study in Rats [3]
The two antidepressants exert their effects on the serotonergic system through distinctly different pathways, as illustrated below.
The diagram shows their distinct mechanisms:
When interpreting this data, please consider the following context:
The table below summarizes the design and key findings from clinical studies focused on validating the efficacy and safety of indalpine.
| Study Reference | Trial Design & Comparison | Dosage | Key Efficacy Findings | Key Safety & Tolerability Findings |
|---|
| Double-blind vs. Mianserin [1] | 4-week, double-blind; 65 out-patients (52 completed); this compound vs. Mianserin. | this compound: 150 mg/day Mianserin: 60 mg/day | Similar antidepressant effect at 4 weeks. Slower onset vs. Mianserin in first 2 weeks. | • This compound: One case of mild leucopenia. • Mianserin: More sedation (drowsiness, clumsiness). | | Double-blind vs. Placebo [2] | Double-blind, randomized; 35 female in-patients; this compound vs. Placebo. | Not specified in abstract | Significantly superior to placebo on Hamilton scales. Rapid onset (significant from day 3). | • Good acceptability, particularly regarding cardiovascular and cholinergic effects. | | Psychomotor Performance Study [3] | 2-week, double-blind, cross-over; 12 healthy males; this compound vs. Placebo; included ethanol interaction. | Week 1: 50 mg/day Week 2: 150 mg/day | • Subjective mild sedative effects at start (abolished after 2 weeks). No objective impairment of psychomotor skills. Did not counteract alcohol-induced impairment. | • Frequent ejaculatory dysfunction (67% of subjects). |
For your reference, here is a more detailed look at the methodologies used in the key trials.
A double-blind out-patient trial of this compound vs mianserin [1]
Activity and acceptability of this compound in a double-blind study versus placebo [2]
Effects of this compound and ethanol on psychomotor performance [3]
The following diagram illustrates the typical pathway and key decision points for validating a drug like this compound through clinical trials, based on the structures of the studies found.
It is important to interpret these findings with the following context:
The table below summarizes experimental data on Indalpine's effects from scientific studies.
| Compound / Aspect | Experimental Model | Key Findings / Quantitative Data | Comparative Context |
|---|---|---|---|
| This compound (Selective 5-HT uptake inhibitor) | Rat paradoxical sleep study [1] | Dose-dependently decreased paradoxical sleep; Delayed its first appearance [1] | Effect was reduced by serotonin synthesis inhibitor (PCPA) and potentiated by catecholamine synthesis inhibitor (AMPT) [1] |
| This compound (Non-selective monoamine transporter inhibitor) | Cell-based high-content screening for autophagy [2] | Induced autophagy by 2.87-fold vs. control at 10 μM; Similar effect to rapamycin [2] | Other antidepressants (sertraline, citalopram, etc.) also induced autophagy by >2-fold [2] |
| This compound (Antidepressant) | Clinical trial on salivary secretion [3] | Produced significantly less dry mouth (14%) than amitriptyline (45%) in patients [3] | Suggests a more favorable side effect profile due to selective serotonin vs. broader neurotransmitter activity [3] |
| Inosine (Purine nucleoside; reference compound) | Mouse tail suspension test (TST) [4] | Decreased immobility time at 10 mg/kg (i.p.); Effect involved ERK1/2, CaMKII, PKA, PI3K/Akt pathways & GSK-3β inhibition [4] | Provides a reference for complex signaling pathways involved in antidepressant-like effects, which may be relevant for this compound's mechanism [4] |
For the key experiments cited, here are the detailed methodologies used in the studies.
The diagrams below illustrate key signaling pathways based on the research. The first details a known pathway for a reference antidepressant-like substance, while the second outlines the pathway for this compound-induced autophagy identified in the study.
Signaling Pathways of Inosine Antidepressant-like Effect
Proposed Pathway for Indatraline-Induced Autophagy
The following tables summarize key characteristics of contemporary antidepressants based on recent, large-scale analyses, which can serve as a reference point for understanding the modern therapeutic landscape.
Table 1: Comparing Antidepressant Efficacy and Acceptability This table is based on a 2018 network meta-analysis of 21 antidepressants. Efficacy refers to the ability to reduce depressive symptoms, while Acceptability refers to the treatment discontinuation rate due to any cause [1].
| Antidepressant | Comparative Efficacy (vs. other antidepressants) | Comparative Acceptability (vs. other antidepressants) |
|---|---|---|
| Amitriptyline | Among the most effective [1] | Lower (higher dropout rate) [1] |
| Escitalopram | More effective than many others [1] [2] | Better than most (fewer dropouts) [1] [2] |
| Mirtazapine | Among the most effective [1] | Mid-range [1] |
| Paroxetine | Less effective than several others [1] | Lower (higher dropout rate) [1] |
| Sertraline | More effective than many others [1] [2] | Better than most (fewer dropouts) [1] [2] |
| Venlafaxine | Among the most effective [1] | Lower (higher dropout rate) [1] |
| Fluoxetine | Less effective than several others [1] | Better than most (fewer dropouts) [1] |
| Reboxetine | Least effective of those studied [1] [2] | Lowest [1] [2] |
Table 2: Pharmacological Profiles of Selected Antidepressants This table summarizes other practical considerations for antidepressants, including their half-life and dietary restrictions [3].
| Antidepressant | Drug Class | Half-Life (Half-life data from [3]) | Key Dietary Considerations (Dietary data from [3]) |
|---|---|---|---|
| Agomelatine | Other | 1-2 hours | None known |
| Citalopram | SSRI | ~36 hours | Tablets contain lactose |
| Duloxetine | SNRI | 8-17 hours | Capsules contain gelatine; may contain lactose |
| Escitalopram | SSRI | ~30 hours | None known |
| Fluoxetine | SSRI | 96-144 hours (4-6 days) | Capsules contain gelatine |
| Fluvoxamine | SSRI | 17-22 hours | None known |
| Mirtazapine | Other (NaSSA) | 20-40 hours | Tablets contain lactose |
| Phenelzine | MAOI | 11-12 hours (effects last weeks) | Requires tyramine-restricted diet |
| Sertraline | SSRI | 22-36 hours | None known |
| Venlafaxine | SNRI | 4-7 hours | May contain lactose and gelatine |
This compound was a selective serotonin reuptake inhibitor (SSRI) studied in the 1980s before the widespread use of today's common SSRIs.
For researchers designing studies, here are standard methodologies for key experiments cited in the literature.
Forced Swim Test (FST):
Chronic Unpredictable Stress (CUS) Model:
Electrophysiological Single-Cell Recording:
The following diagram illustrates the synaptic and intracellular signaling pathways implicated in depression and the action of novel rapid-acting antidepressants, based on ketamine research [6].
Diagram: Signaling Pathway for Rapid-Acting Antidepressants. This diagram synthesizes research on ketamine, showing how NMDA receptor blockade triggers a cascade involving BDNF and mTOR that ultimately leads to synaptogenesis and rapid antidepressant effects [6].
The table below summarizes the core characteristics of Indalpine based on the search results:
| Feature | Description |
|---|---|
| Drug Class | Selective Serotonin Reuptake Inhibitor (SSRI) [1] |
| Primary Mechanism | Selective inhibition of 5-HT (serotonin) uptake [1] |
| Key Pharmacological Effect | Increases extracellular concentration of serotonin [1] |
| Clinical Application | Antidepressant [1] |
| Impact on Sleep Architecture | Dose-dependently decreases and delays paradoxical sleep (REM sleep) in rats [1] |
The key findings on this compound's pharmacology and the corresponding experimental methods are detailed below:
| Experimental Aspect | Description |
|---|---|
| Core Finding | This compound reduces paradoxical sleep. This effect is potentiated by catecholamine depletion and reduced by serotonin synthesis inhibition [1]. |
| Experimental Subject | Rat model [1]. |
| Basic Protocol | Examination of the drug's effect on rat sleep patterns, followed by administration after pretreatment with other drugs to modify monoamine levels [1]. |
| Pretreatment Agents | Parachlorophenylalanine (PCPA) to deplete serotonin; alpha-methylparatyrosine (AMPT) to reduce catecholamines [1]. |
| Experimental Implication | The study confirms the role of serotonin in sleep regulation and demonstrates that the sleep effects of SSRIs can be modulated by other neurotransmitter systems [1]. |
The following diagram illustrates this compound's selective mechanism of action compared to other antidepressant classes, based on the monoamine hypothesis:
This diagram highlights this compound's specific action as a selective serotonin reuptake inhibitor.
Indalpine was one of the first selective serotonin reuptake inhibitors (SSRIs). The table below summarizes its core pharmacological data and documented effects from scientific studies.
| Aspect | Available Data & Findings |
|---|---|
| Drug Class | Selective Serotonin Reuptake Inhibitor (SSRI) [1]. |
| Primary Mechanism | Potent and selective blocker of 5-HT (serotonin) uptake [2] [3] [4]. |
| Experimental Efficacy | Animal Studies: Dose-dependently decreased and delayed the first appearance of paradoxical sleep (REM sleep) in rats. This effect was modulated by pre-treatment with other monoamine-influencing drugs [2]. Human Trials: A small clinical trial in healthy male volunteers reported subjective mild sedative-like effects soon after starting treatment, though these were not reflected in objectively measured psychomotor performance and were absent after two weeks [3]. | | Documented Adverse Effects | The most frequently reported adverse effect was ejaculatory dysfunction, spontaneously reported by 67% of subjects in one trial [3]. The drug was ultimately withdrawn from the market due to concerns over hematological effects [1]. |
For researchers seeking to understand the foundational studies, here are the methodologies used in key experiments.
Study on Rat Paradoxical Sleep [2]
Study on Psychomotor Performance in Humans [3]
This compound exemplifies the classic SSRI mechanism, which involves the acute increase of extracellular serotonin. However, this monoamine-based action is now understood to be just the initial step, with the therapeutic response resulting from slower downstream adaptations [5].
The following diagram illustrates this established pathway for typical SSRIs and contrasts it with the novel, rapid-acting mechanism of NMDA receptor antagonists like ketamine.
Research has since identified entirely different pathways, such as NMDA receptor antagonism, that can trigger a rapid antidepressant response through immediate increases in glutamate and swift synaptogenesis, bypassing the delayed action of monoamine-based drugs [5] [6].
For modern research and development, the case of this compound is primarily of historical interest. The key points to consider are:
The table below summarizes the key findings from available clinical trials involving Indalpine.
| Trial Design & Comparator | Reported Efficacy Outcomes | Reported Safety & Tolerability |
|---|
| This compound vs. Mianserin [1] [2] Double-blind, 65 out-patients, 4 weeks | Similar efficacy after 4 weeks. Slower onset vs. mianserin in first 2 weeks. [1] | This compound: One case of mild leucopenia. [1] Mianserin: More sedation (drowsiness, clumsiness). [1] [2] | | This compound vs. Clomipramine [3] | Comparable efficacy in hospitalized depressive patients. Information from secondary source; primary data not available in search results. | Information from secondary source; primary data not available in search results. | | This compound vs. Imipramine [3] | Comparable efficacy. Information from secondary source; primary data not available in search results. | Information from secondary source; primary data not available in search results. | | This compound vs. Amitriptyline [3] | Comparable antidepressant efficacy. | Fewer side effects: this compound had less pronounced anticholinergic effects (e.g., reduced saliva production) than amitriptyline. [3] | | This compound vs. Placebo [4] Double-blind, randomized, 35 female in-patients | Significantly superior to placebo on Hamilton scales for depression and anxiety. Rapid onset of action (significant from day 3). [4] | Good acceptability, particularly with low cardiovascular and cholinergic side effects. [4] |
To evaluate the outcomes above, researchers employed standardized clinical trial designs and assessment tools.
The cited studies were double-blind, randomized controlled trials (RCTs), which is the gold standard for minimizing bias in clinical research [1] [4]. They investigated this compound in different patient settings:
The trials used internationally recognized scales to measure depression severity and treatment response objectively.
Understanding this compound's trajectory helps interpret these trial results.
This compound was a selective and potent inhibitor of serotonin (5-Hydroxytryptamine, 5-HT) reuptake in the brain [3]. This mechanism, which increases the availability of serotonin in the synaptic cleft, positioned it as an early forerunner of the Selective Serotonin Reuptake Inhibitor (SSRI) class [6].
The following diagram visualizes the key stages and outcomes in this compound's clinical evaluation as gathered from the available literature.
> Important Note on Drug Status: Despite showing therapeutic promise in clinical trials, this compound was never widely marketed or approved for clinical use by major regulatory bodies like the FDA or EMA. Its development was discontinued, notably due to safety concerns such as the occurrence of leukopenia (a decrease in white blood cells) observed in some patients [1]. This highlights that efficacy is only one factor in a drug's journey, and safety profiles are ultimately decisive.
For modern drug development professionals, the case of this compound offers valuable insights: